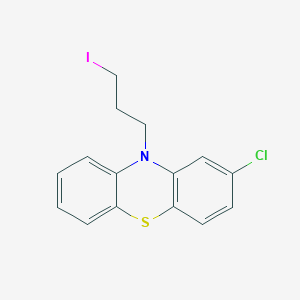
1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two ketone groups attached to a propane backbone, with phenyl and dimethylphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting acetophenone with 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature, followed by acidification to obtain the desired diketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-3-phenylpropane-1,3-dione: Similar in structure but with methoxy groups instead of methyl groups.
1-(3,4-Dichlorophenyl)-3-phenylpropane-1,3-dione: Contains chlorine substituents instead of methyl groups.
1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Has an additional methoxy group on the phenyl ring.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups on the aromatic ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-15(10-13(12)2)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChIキー |
KATZZGNARNJORL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)













